Ethyl 3-(2-chloropyridin-3-yl)propanoate
Description
Key Reagents and Reaction Conditions
The successful implementation of the Heck reaction for the synthesis of Ethyl 3-(2-chloropyridin-3-yl)propanoate hinges on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale |
| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | These are common and effective palladium sources for Heck reactions. nih.govrsc.org |
| Ligand | Triphenylphosphine (PPh₃) or other bulky electron-rich phosphine (B1218219) ligands like XPhos or RuPhos. | Ligands stabilize the palladium center and influence the catalytic activity and selectivity. nih.gov |
| Base | Triethylamine (Et₃N) or a carbonate base such as potassium carbonate (K₂CO₃). | The base is required to neutralize the hydrohalic acid formed during the reaction and to regenerate the active catalyst. |
| Solvent | Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dioxane. | These solvents are capable of dissolving the reactants and facilitating the catalytic cycle. |
| Reaction Temperature | Typically between 80-140 °C. | The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the reactants or products. |
Mechanistic Considerations
The catalytic cycle of the Heck reaction for this synthesis would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromo-2-chloropyridine (B150940) to form a Pd(II) intermediate.
Olefin Coordination and Insertion: Ethyl acrylate (B77674) coordinates to the palladium center and subsequently inserts into the Pd-C bond.
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the desired product, this compound, and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species, in the presence of the base, regenerates the active Pd(0) catalyst, completing the cycle.
Challenges in this synthesis could include the potential for side reactions such as the homocoupling of the starting halide or the isomerization of the double bond in the product. Careful optimization of the reaction conditions, particularly the choice of ligand and base, would be necessary to maximize the yield of the desired product. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-chloropyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZEGIHVNZLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Purification and Isolation Techniques in Preparative Synthesis
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds. researchgate.net For the purification of this compound, a silica (B1680970) gel column would likely be employed.
Table of Flash Chromatography Parameters
| Parameter | Recommended Conditions | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for the separation of moderately polar organic compounds. |
| Mobile Phase (Eluent) | A gradient of hexane (B92381) and ethyl acetate (B1210297). | The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product. researchgate.net |
| Detection | Thin Layer Chromatography (TLC) with UV visualization. | To monitor the progress of the separation and identify fractions containing the pure product. |
The process would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. organic-chemistry.org If this compound is a solid at room temperature, recrystallization can be a highly effective final purification step.
The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.
Table of Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol (B145695)/Water | The compound may be soluble in hot ethanol and less soluble upon the addition of water. |
| Ethyl Acetate/Hexane | The compound is likely soluble in ethyl acetate, and the addition of hexane as an anti-solvent can induce crystallization. rochester.edu |
| Toluene | Aromatic solvents can sometimes be effective for crystallizing pyridine (B92270) derivatives. |
The procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Chemical Reactivity and Transformation Pathways of Ethyl 3 2 Chloropyridin 3 Yl Propanoate
Reactivity of the Ester Moiety
The ethyl propanoate side chain attached at the C3 position of the pyridine (B92270) ring possesses the characteristic reactivity of a carboxylic acid ester. This functionality is primarily susceptible to reactions at the electrophilic carbonyl carbon.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a tetrahedral intermediate. vaia.commasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form a new carbonyl compound. masterorganicchemistry.comorganic-chemistry.org
With strong, negatively charged nucleophiles, the reaction is typically straightforward. For instance, hydrolysis of the ester can be achieved under basic conditions using a hydroxide (B78521) source like sodium hydroxide, a process known as saponification. masterorganicchemistry.com This reaction yields the corresponding carboxylate salt, which upon acidic workup, provides 3-(2-chloropyridin-3-yl)propanoic acid.
The ester can also react with other nucleophiles. Amines can be used to form amides, and alcohols can be used in transesterification reactions to exchange the ethyl group for a different alkyl or aryl group. pearson.comnih.gov These reactions are often catalyzed by either an acid or a base. For reactions with neutral nucleophiles like alcohols or amines, a base such as pyridine is often added to neutralize the acid that is formed. pearson.com
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent(s) | Product | Reaction Type |
|---|
Reduction Pathways of the Ester Group
The ester functionality can be reduced to a primary alcohol. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com LiAlH₄ effectively reduces esters to primary alcohols by a two-step hydride addition. chemistrysteps.com The reaction must be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. In the case of ethyl 3-(2-chloropyridin-3-yl)propanoate, this reduction would yield 3-(2-chloropyridin-3-yl)propan-1-ol.
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. commonorganicchemistry.comlibretexts.org However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvents like methanol (B129727) or ethanol (B145695) at elevated temperatures, though it remains a much slower process than with LiAlH₄. commonorganicchemistry.comlibretexts.org Other reducing agents like diisobutylaluminum hydride (DIBAL-H) or borane (B79455) complexes (BH₃-SMe₂) can also be employed for ester reduction, sometimes offering greater selectivity. commonorganicchemistry.com
Table 2: Common Reagents for Ester Reduction
| Reagent | Abbreviation | Typical Solvents | Product from this compound |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | 3-(2-chloropyridin-3-yl)propan-1-ol |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (Slow) | 3-(2-chloropyridin-3-yl)propan-1-ol |
| Diisobutylaluminum Hydride | DIBAL-H | Toluene, Hexane (B92381), DCM | 3-(2-chloropyridin-3-yl)propan-1-ol |
Reactivity of the Chloropyridine Core
The 2-chloropyridine (B119429) nucleus is an electron-deficient aromatic system, which makes it susceptible to a different set of reactions compared to the ester moiety. The chlorine atom at the C2 position is a key handle for functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
The chlorine atom on the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The presence of the ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making 2-chloropyridines good substrates for SNAr reactions. nih.govsemanticscholar.org The reaction proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity. youtube.comresearchgate.net
This reaction is highly versatile and allows for the introduction of a wide range of functional groups. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of aminopyridines, alkoxypyridines, and thiopyridines, respectively. The reaction often requires heating. youtube.com The reactivity can be enhanced if the pyridine ring contains additional electron-withdrawing groups. nih.gov
Palladium-Catalyzed Coupling Reactions at the Pyridine Halogen Position
The carbon-chlorine bond at the C2 position serves as an excellent site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems have been developed to facilitate their use. documentsdelivered.com
Common cross-coupling reactions applicable here include:
Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This is a widely used method for forming biaryl compounds.
Sonogashira Coupling: This involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a reliable method for synthesizing arylalkynes.
Heck Coupling: In this reaction, the chloropyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. blucher.com.brresearchgate.net
The general catalytic cycle for these reactions involves oxidative addition of the chloropyridine to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd Catalyst, Base | 2-Aryl-3-(propanoate)pyridine |
| Sonogashira | R-C≡CH | Pd Catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3-(propanoate)pyridine |
| Heck | Alkene (H₂C=CHR) | Pd Catalyst, Base | 2-Alkenyl-3-(propanoate)pyridine |
Strategies for Directed Metalation on the Pyridine Nucleus
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
For this compound, there are several possibilities. The chlorine atom at C2 is known to direct metalation to the C3 position. However, since C3 is already substituted, this is not a viable pathway. Instead, other positions must be considered.
Research on 2-chloropyridine itself shows that the choice of lithiating agent is crucial for regioselectivity:
Using Lithium Diisopropylamide (LDA) in THF typically results in exclusive deprotonation at the C3 position, directed by the chlorine atom. acs.orgresearchgate.netrsc.orgresearchgate.net
Using a superbase like n-BuLi mixed with lithium dimethylaminoethoxide (LiDMAE) in a nonpolar solvent like hexane can lead to an unprecedented deprotonation at the C6 position. acs.orgresearchgate.netnih.gov This avoids nucleophilic attack on the pyridine ring or displacement of the chlorine.
For the title compound, the ester-containing side chain at C3 could also act as a directing group, potentially influencing the site of metalation. The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new functional group on the pyridine ring with high regiocontrol.
Reactivity of the Aliphatic Propanoate Chain
The aliphatic propanoate chain in this compound offers a versatile platform for a variety of chemical transformations. The presence of the ester functional group and the adjacent methylene (B1212753) groups allows for reactions at the α- and β-positions, leading to a diverse array of functionalized molecules and heterocyclic systems. This section explores the reactivity of this aliphatic chain, focusing on α-functionalization reactions of the ester and intramolecular cyclization pathways involving the pyridine ring.
α-Functionalization Reactions of the Ester
The α-protons of the ethyl propanoate moiety are acidic and can be removed by a suitable base to generate an enolate. This enolate is a key intermediate that can react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.
One of the fundamental transformations is the formation of β-keto esters through condensation reactions. For instance, the condensation of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297) yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net This reaction highlights the potential for α-acylation of the propanoate chain.
While direct experimental data on the α-functionalization of this compound is limited in the reviewed literature, the principles of enolate chemistry suggest that it should be amenable to a range of α-functionalization reactions. These potential transformations are summarized in the table below, drawing parallels from related structures.
Table 1: Potential α-Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions (Illustrative Examples) | Expected Product |
| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | Ethyl 2-alkyl-3-(2-chloropyridin-3-yl)propanoate |
| α-Halogenation | Halogenating agent (e.g., NBS, NCS) | Ethyl 2-halo-3-(2-chloropyridin-3-yl)propanoate |
| α-Amination | Electrophilic aminating agent (e.g., azodicarboxylates) | Ethyl 2-amino-3-(2-chloropyridin-3-yl)propanoate |
| α-Acylation | Acylating agent (e.g., acid chloride, anhydride) with a strong base | Ethyl 2-acyl-3-(2-chloropyridin-3-yl)propanoate |
The reactivity of the enolate can be influenced by the choice of base, solvent, and temperature, allowing for control over the reaction outcome. The development of such reactions would significantly expand the synthetic utility of this compound as a building block.
Intramolecular Cyclization Reactions Involving the Chain and Pyridine Ring
The propanoate chain, in conjunction with the pyridine ring, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest as they can lead to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science.
A potential intramolecular cyclization could involve the displacement of the chloro group on the pyridine ring by a nucleophile generated from the propanoate chain. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and reaction with the pyridine nitrogen (potentially after reduction of the pyridine ring or under specific catalytic conditions), could lead to the formation of a dihydronaphthyridinone derivative.
The synthesis of various fused heterocyclic systems from precursors containing both a pyridine and a side chain capable of cyclization has been documented. For example, multicomponent domino cyclization reactions have been employed to create γ-lactam annulated oxazacycles. nih.gov
Table 2: Potential Intramolecular Cyclization Products from this compound Derivatives
| Product Type | Proposed Reaction Pathway | Potential Product Structure |
| Dihydronaphthyridinone | 1. Hydrolysis of the ester to a carboxylic acid. 2. Intramolecular amidation. | A fused bicyclic lactam. |
| Fused Pyrrolidinone | 1. α-Functionalization to introduce a suitable group. 2. Intramolecular cyclization. | A fused bicyclic system containing a five-membered ring. |
| β-Lactam | 1. Modification of the propanoate chain. 2. Intramolecular [2+2] cycloaddition or related cyclization. | An azetidinone fused to the pyridine ring. |
Note: The table outlines hypothetical cyclization products based on known reactivity patterns of similar compounds.
The feasibility of these intramolecular cyclization reactions would depend on several factors, including the reaction conditions, the presence of catalysts, and the potential need for prior modification of the starting material. Research in this area could unlock novel and efficient routes to complex heterocyclic molecules.
Mechanistic Elucidation of Key Transformations Involving Ethyl 3 2 Chloropyridin 3 Yl Propanoate
Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Mechanisms
Currently, there are no published computational or Density Functional Theory (DFT) studies focused on the reaction mechanisms of ethyl 3-(2-chloropyridin-3-yl)propanoate. Such studies are crucial for mapping the electronic landscape of a reaction, identifying the structures of reactants, transition states, and products. For a molecule like this compound, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, the stereochemical outcomes of reactions, and the influence of the chlorine substituent and the ester group on the reactivity of the pyridine (B92270) ring.
Kinetic and Thermodynamic Analyses of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are absent from the scientific literature. Experimental kinetic studies would be required to determine reaction rates, rate laws, and the influence of various factors such as temperature, concentration, and catalysts. This information is fundamental to understanding how fast a reaction proceeds and the sequence of elementary steps involved. Thermodynamic analysis would provide insight into the energy changes that occur during a reaction, indicating whether a transformation is favorable and determining the relative stability of reactants and products.
Isotopic Labeling Studies in Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org There is no evidence in the available literature of isotopic labeling studies being performed on this compound. By strategically replacing atoms such as carbon-12 with carbon-13 or hydrogen with deuterium, researchers could track bond-breaking and bond-forming events, offering unambiguous insights into the reaction pathway. wikipedia.org
Transition State Analysis and Potential Energy Surface Mapping
The characterization of transition states and the mapping of potential energy surfaces are cornerstones of mechanistic chemistry. For this compound, this would involve computationally locating the high-energy transition state structures that connect reactants to products. Analysis of these structures would reveal the precise geometry and electronic nature of the species at the peak of the reaction barrier. Potential energy surface maps would provide a global view of all possible reaction pathways, helping to identify the lowest energy and therefore most probable, route for a given transformation. At present, no such analyses have been published for this specific compound.
Role of Ethyl 3 2 Chloropyridin 3 Yl Propanoate in the Synthesis of Advanced Organic Molecules
A Versatile Precursor to Complex Heterocyclic Compounds with Pyridine (B92270) Scaffolds
The inherent reactivity of the 2-chloro-3-substituted pyridine motif within Ethyl 3-(2-chloropyridin-3-yl)propanoate renders it an invaluable starting material for the synthesis of more elaborate heterocyclic structures. The chlorine atom at the 2-position is amenable to nucleophilic substitution, while the propanoate side chain provides a handle for various chemical transformations, including cyclization reactions.
Synthesis of Substituted Pyridines and Poly-Pyridyl Systems
While direct, detailed research on the use of this compound for the synthesis of substituted pyridines and poly-pyridyl systems is not extensively documented in publicly available literature, the strategic positioning of its functional groups suggests a high potential for such applications. The 2-chloro group can be displaced by a variety of nucleophiles, including other pyridine units, to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of functionalized pyridines and bi- or poly-pyridyl systems. These motifs are of significant interest in materials science and as ligands in catalysis.
Formation of Fused Heterocyclic Systems Containing Pyridine
The propanoate side chain of this compound is a key feature that enables its use in the construction of fused heterocyclic systems. Intramolecular cyclization reactions, often following initial modification of the ester group or the chloro substituent, can lead to the formation of bicyclic and polycyclic structures containing a pyridine ring. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and intramolecular acylation onto the pyridine ring or a suitably introduced nucleophile, could yield fused systems such as dihydropyridinones or other related heterocyclic ketones. The specific reaction pathways and resulting structures would be highly dependent on the chosen reagents and reaction conditions.
An Intermediate in the Construction of Diverse Molecular Architectures
Beyond its role as a direct precursor, this compound serves as a crucial intermediate that can be elaborated into more complex scaffolds. Its bifunctional nature allows for sequential or one-pot multi-component reactions to assemble intricate molecular frameworks.
Assembly of Polycyclic Systems
The construction of polycyclic systems often relies on the strategic annulation of rings onto a pre-existing core. This compound provides a robust pyridine core that can be further functionalized and then subjected to cyclization strategies. For example, the propanoate chain could be converted into a dienophile or a diene, setting the stage for Diels-Alder reactions to build additional carbocyclic or heterocyclic rings. The resulting polycyclic structures are often scaffolds for medicinally relevant compounds or advanced materials.
Applications in Ligand Synthesis for Coordination Chemistry
The pyridine nitrogen and the potential for introducing other donor atoms through modification of the chloro and propanoate groups make this compound an attractive starting point for the synthesis of novel ligands for coordination chemistry. The 2-chloropyridine (B119429) unit can be readily converted to other functionalities like amines, phosphines, or thiols, which are common coordinating groups. The propanoate side chain can be amidated with moieties containing additional donor sites to create multidentate ligands. The resulting metal complexes can have applications in catalysis, sensing, and materials science.
Strategic Application in Multi-Step Total Synthesis Endeavors
In the complex chess game of total synthesis, every move and every building block is critical. While specific examples of the total synthesis of natural products or complex pharmaceuticals directly employing this compound are not prominently reported, its structural features align with the requirements for a strategic intermediate. Its utility would lie in its ability to introduce a functionalized pyridine ring system at a specific stage of a synthetic sequence. The chloro and ester functionalities provide orthogonal handles for subsequent transformations, allowing for a modular and convergent approach to the target molecule. Its role would be to serve as a robust and reliable fragment that can be incorporated into a larger, more complex molecular entity.
Advanced Spectroscopic and Structural Characterization of Ethyl 3 2 Chloropyridin 3 Yl Propanoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 3-(2-chloropyridin-3-yl)propanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
In ¹H NMR, the ethyl group protons are readily identified. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, which in turn appear as a quartet. The two methylene groups of the propanoate side chain (α-CH₂ and β-CH₂) present as distinct triplets, a result of their coupling to each other. The aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the chloro and alkyl substituents. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the chemical shifts of the ring protons. ucl.ac.uk
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct resonance. The carbonyl carbon of the ester is characteristically found at the low-field end of the spectrum (typically 160-180 ppm). libretexts.org The carbons of the ethyl group and the propanoate side chain appear in the aliphatic region, while the five carbons of the substituted pyridine ring are observed in the aromatic region, with their specific shifts influenced by the chloro-substituent and the linkage to the propanoate side chain. libretexts.org While specific experimental spectra for the title compound are not widely published, data from analogous compounds such as ethyl propionate (B1217596) and ethyl 3-chloropropionate allow for the reliable prediction of chemical shifts. chemicalbook.comhmdb.cachemicalbook.comspectrabase.com
Predicted ¹H NMR Data for this compound (Based on analogous structures and general principles)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-4 | ~7.7-7.9 | Doublet of doublets (dd) |
| Pyridine H-5 | ~7.2-7.4 | Doublet of doublets (dd) |
| Pyridine H-6 | ~8.2-8.4 | Doublet of doublets (dd) |
| -O-CH₂-CH₃ | ~4.1-4.2 | Quartet (q) |
| -CH₂-CH₂-CO- | ~3.0-3.2 | Triplet (t) |
| -CH₂-CH₂-CO- | ~2.7-2.9 | Triplet (t) |
| -O-CH₂-CH₃ | ~1.2-1.3 | Triplet (t) |
Predicted ¹³C NMR Data for this compound (Based on analogous structures and general principles)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| C-2 (Pyridine, C-Cl) | ~152 |
| C-6 (Pyridine) | ~149 |
| C-4 (Pyridine) | ~139 |
| C-3 (Pyridine) | ~135 |
| C-5 (Pyridine) | ~123 |
| -O-CH₂-CH₃ | ~61 |
| -CH₂-CH₂-CO- | ~35 |
| -CH₂-CH₂-CO- | ~30 |
| -O-CH₂-CH₃ | ~14 |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₂ClNO₂), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm its elemental composition. The predicted monoisotopic mass is 213.05565 Da. uni.lu
Electron Ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. The fragmentation pathways for esters and halogenated aromatic compounds are well-understood. libretexts.org For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 213/215, with the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key fragmentation pathways would likely include:
Loss of the ethoxy group (-•OCH₂CH₃): Resulting in a fragment ion at m/z 168/170.
McLafferty rearrangement: A common pathway for esters, leading to the loss of ethylene (B1197577) (C₂H₄) and formation of a radical cation at m/z 185/187.
Cleavage of the propanoate side chain: Loss of the ethyl propanoate moiety or parts of it.
Loss of a chlorine radical (-•Cl): Generating a fragment at m/z 178.
Loss of HCl: A potential rearrangement followed by elimination could lead to a fragment at m/z 177.
Analysis of related 2-chloropyridine (B119429) derivatives shows that fission of the pyridine ring itself can also occur, particularly after high-energy ionization events. nih.gov
Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 213/215 | [M]⁺, Molecular Ion |
| 185/187 | [M - C₂H₄]⁺• (McLafferty Rearrangement) |
| 178 | [M - Cl]⁺ |
| 168/170 | [M - OC₂H₅]⁺ |
| 140/142 | [Cl-C₅H₃N-CH₂]⁺ |
| 113 | [C₅H₄N-CH₂CH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent feature would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹, C-H stretching of the aliphatic and aromatic portions just below and above 3000 cm⁻¹, respectively, and the C-Cl stretch, which is expected in the 600-800 cm⁻¹ region. The pyridine ring itself gives rise to several characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.govnist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The aromatic ring vibrations of the pyridine moiety are typically strong and well-defined in the Raman spectrum, particularly the ring breathing modes around 1000-1050 cm⁻¹. chemicalbook.comaps.orgresearchgate.net The C-Cl stretch also gives a characteristic Raman signal. SERS (Surface-Enhanced Raman Spectroscopy) could be employed to further enhance signals from the pyridine ring, providing more detailed information about its orientation and interaction with surfaces. acs.org
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3050-3150 |
| Aliphatic C-H Stretch | IR, Raman | 2850-3000 |
| Ester C=O Stretch | IR (strong), Raman (moderate) | 1730-1750 |
| Pyridine Ring Stretches | IR, Raman (strong) | 1400-1600 |
| CH₂ Bend (Scissoring) | IR | ~1465 |
| CH₃ Bend (Umbrella) | IR | ~1375 |
| Ester C-O Stretch | IR (strong) | 1100-1300 |
| Pyridine Ring Breathing | Raman (strong) | ~1020 |
| C-Cl Stretch | IR, Raman | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation in the crystalline form.
As of now, the crystal structure of this compound is not available in public databases like the Cambridge Structural Database (CSD). However, if suitable single crystals could be grown, X-ray diffraction analysis would provide invaluable information. It would reveal:
Intermolecular Interactions: The analysis would elucidate any significant non-covalent interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N) or π-π stacking between pyridine rings, which govern the crystal packing. researchgate.net
Planarity: It would confirm the planarity of the pyridine ring and provide precise measurements of any distortions caused by the substituents.
Crystal structures of related substituted pyridine derivatives have been successfully determined, providing insights into how different functional groups influence molecular packing and conformation. researchgate.netjneonatalsurg.com
Advanced Hyphenated Techniques for Reaction Monitoring and Purity Assessment
The synthesis and purification of this compound necessitate robust analytical methods for monitoring reaction progress and assessing the purity of the final product. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are ideal for this purpose. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for monitoring the synthesis of the target compound, which may be formed via esterification or a coupling reaction. google.comnih.gov
Reaction Monitoring: Small aliquots can be taken from the reaction mixture over time and analyzed by LC-MS. This allows for the simultaneous tracking of the disappearance of starting materials and the appearance of the product (m/z 213.06). This provides real-time data on reaction kinetics and helps determine the optimal reaction time.
Impurity Profiling: LC-MS is highly effective for detecting and identifying by-products and impurities, even at trace levels. nih.goveurl-pesticides.eu The high resolution of modern mass spectrometers can provide elemental compositions for unknown impurities, aiding in their structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing the final, purified product for any volatile or semi-volatile impurities. mdpi.comcdc.gov
Purity Assessment: It can quantify the purity of this compound and detect residual solvents from the synthesis or purification steps.
Detection of Volatile By-products: It is well-suited to identify any thermally stable, volatile side-products that may not have been detected by LC-MS. nih.gov The fragmentation patterns observed in the MS detector provide structural confirmation of both the main product and any impurities. researchgate.net
These hyphenated techniques are essential for process development and quality control, ensuring that the synthesized compound meets the required specifications for purity and identity.
Theoretical and Computational Investigations on Ethyl 3 2 Chloropyridin 3 Yl Propanoate
Electronic Structure Calculations and Molecular Orbital Theory Applications
Currently, there are no specific published studies on the electronic structure or molecular orbital theory of Ethyl 3-(2-chloropyridin-3-yl)propanoate. Such an investigation would typically involve quantum chemical methods to determine properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. These calculations are fundamental for predicting a molecule's stability, reactivity, and potential interaction sites.
Conformational Analysis and Exploration of Energy Landscapes
A detailed conformational analysis of this compound has not been reported in the scientific literature. This type of study would be crucial to identify the most stable three-dimensional structures of the molecule. By exploring the potential energy surface, researchers could determine the preferred orientations of the ethyl propanoate side chain relative to the pyridine (B92270) ring, which would be essential for understanding its physical properties and how it might interact with other molecules.
Prediction and Interpretation of Spectroscopic Properties
While experimental spectroscopic data may exist in proprietary databases, there are no published theoretical predictions and interpretations of the spectroscopic properties (such as NMR, IR, and Mass Spectrometry) for this compound. Computational methods are often used to calculate theoretical spectra, which can aid in the interpretation of experimental data and confirm the compound's structure. For related but simpler molecules like ethyl 3-chloropropionate, some spectral data is available. nih.gov
Quantum Chemical Studies on Reactivity, Regioselectivity, and Stereoselectivity
There is a lack of published quantum chemical studies on the reactivity, regioselectivity, and stereoselectivity of this compound. These computational investigations would be invaluable for predicting how the molecule might behave in chemical reactions. By modeling reaction pathways and transition states, researchers could forecast the most likely products of a reaction, which is a significant asset in the design of synthetic routes.
Future Directions and Emerging Research Avenues for Ethyl 3 2 Chloropyridin 3 Yl Propanoate
Development of Novel Synthetic Methodologies and Sustainable Chemical Routes
The development of efficient and environmentally benign methods for the synthesis of Ethyl 3-(2-chloropyridin-3-yl)propanoate is a primary objective for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and complex purification procedures. The focus is now shifting towards greener and more sustainable alternatives.
Key Research Areas:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Future studies should explore the use of microwave technology to optimize the synthesis of this compound, potentially leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. nih.gov
Catalytic Approaches: The use of novel catalysts is a promising avenue for developing more sustainable synthetic routes. Research into metal-based catalysts, organo-catalysts, and heterogeneous catalysts could lead to milder reaction conditions and improved selectivity. nih.gov For instance, the use of reusable heterogeneous catalysts could simplify product purification and minimize waste generation. nih.gov
Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single step. nih.gov Investigating MCRs for the synthesis of the pyridine core of this compound could significantly reduce the number of synthetic steps, leading to a more atom-economical and cost-effective process. The Hantzsch pyridine synthesis is a classic example of an MCR that could be adapted for this purpose. wikipedia.orgroyalsocietypublishing.org
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, energy efficiency. nih.govacs.org | Optimization of microwave parameters (temperature, pressure, time) for specific reaction steps. |
| Novel Catalysis | Milder reaction conditions, higher selectivity, potential for catalyst recycling. nih.gov | Screening of new metal-organic frameworks (MOFs), organocatalysts, and nanocatalysts. |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced number of synthetic steps, simplified purification. nih.govwikipedia.org | Design of novel MCRs that directly assemble the substituted pyridine core. |
Exploration of Unconventional Reactivity Pathways and Transformations
The chemical reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring and the presence of the chlorine substituent. While nucleophilic aromatic substitution (SNAr) at the C2 position is a common transformation, there is significant potential for exploring less conventional reactivity patterns.
Key Research Areas:
Site-Selective Functionalization: Developing methods for the selective functionalization of other positions on the pyridine ring would greatly expand the synthetic utility of this compound. For instance, achieving C4 or C6-selective cross-coupling reactions would provide access to novel structural motifs. nsf.govresearchgate.net This could be achieved through the use of specialized ligands in palladium-catalyzed reactions that can override the inherent reactivity of the C2 position. nsf.gov
Transition-Metal-Free Reactions: Investigating metal-free cascade reactions could provide a more sustainable approach to modifying the pyridine core. acs.org For example, tandem reactions involving Pummerer-type rearrangements and aza-Prins cyclizations could lead to the formation of highly functionalized pyridine derivatives. acs.org
Metabolic Transformation Studies: Understanding how this compound is metabolized can reveal novel transformation pathways. Studies on the metabolism of similar 2-chloropyridine (B119429) derivatives have shown that they can be converted to the corresponding glutathione (B108866) conjugates. nih.gov Investigating the enzymatic and microbial transformations of this compound could lead to the discovery of new, biologically relevant derivatives.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. vapourtec.comnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a key area for future research.
Key Research Areas:
Flow Reactor Synthesis: The use of microreactors or packed-bed reactors can allow for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.combeilstein-journals.org This can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents and intermediates. nih.gov The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a one-step continuous flow process, demonstrating the feasibility of this approach for related compounds. beilstein-journals.orgnih.govresearchgate.nettechnologynetworks.com
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. This approach could be used to synthesize complex derivatives of this compound in a highly efficient manner.
| Feature | Benefit | Research Implication |
|---|---|---|
| Precise Control of Reaction Parameters | Higher yields, improved selectivity, enhanced safety. vapourtec.comnih.gov | Optimization of flow rate, temperature, and pressure for each synthetic step. |
| Enhanced Heat and Mass Transfer | Faster reaction rates, ability to perform highly exothermic or fast reactions safely. | Design of microreactors with optimal geometries for efficient mixing and heat exchange. |
| Scalability | Easier to scale up production from laboratory to industrial scale. vapourtec.com | Development of robust and scalable flow processes suitable for GMP manufacturing. |
Computational Design of Advanced Derivatives with Tunable Properties for Specific Research Applications
Computational modeling and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. tandfonline.com These approaches can be used to design advanced derivatives of this compound with tailored electronic, steric, and pharmacokinetic properties for specific applications, such as enzyme inhibition or materials science.
Key Research Areas:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyridine derivatives with their biological activity. nih.govchemrevlett.comwjpsonline.comchemrevlett.comnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict the binding mode of derivatives within the active site of a target protein. nih.govnih.gov Molecular dynamics simulations can then provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. nih.gov These techniques are invaluable for the rational design of targeted inhibitors.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models. chemrevlett.com This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives. nih.govchemrevlett.comwjpsonline.comchemrevlett.comnih.gov | Identification of key structural features for enhanced potency and selectivity. |
| Molecular Docking | Predicting the binding orientation of a ligand within a protein active site. nih.govnih.gov | Rational design of compounds with improved binding affinity. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes and identifying key interactions. nih.gov | Understanding the dynamic behavior of the ligand in the binding pocket. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. chemrevlett.com | Prioritization of compounds with favorable drug-like properties for synthesis. |
Q & A
Q. What synthetic methodologies are recommended for Ethyl 3-(2-chloropyridin-3-yl)propanoate?
- Methodological Answer : The synthesis typically involves coupling reactions between chloropyridine derivatives and ester precursors. For example, a two-step approach could include:
Nucleophilic substitution : Reacting 2-chloro-3-iodopyridine with an acrylate derivative (e.g., methyl acrylate) in the presence of a transition-metal catalyst (e.g., Ir-based photocatalysts) under visible light irradiation .
Esterification : Subsequent treatment with ethanol under acidic or basic conditions to yield the ethyl ester.
-
Key Conditions :
-
Catalysts: [Ir(ppy)₂(dtbbpy)]PF₆ for photoredox coupling .
-
Solvents: Tetrahydrofuran (THF) or ethyl acetate for solubility .
-
Purification: Flash column chromatography (10–30% ethyl acetate/hexanes) .
- Data Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2-Chloro-3-iodopyridine, Ir catalyst | THF | RT, visible light | ~74% |
| 2 | Ethanol, H₂SO₄ | EtOAc | Reflux | ~85% |
Q. How is the structure and purity of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for –OCH₂CH₃) and chloropyridine aromatic signals (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or LCMS detects the molecular ion peak (e.g., m/z 228 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Retention time (~0.8–1.2 minutes) and ≥98% purity under reverse-phase conditions .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound?
- Methodological Answer :
-
Catalyst Sensitivity : Ir-based catalysts require precise stoichiometry (e.g., 0.01 equiv) to avoid side reactions .
-
Reaction Kinetics : Real-time monitoring via UV-Vis spectroscopy or inline NMR can identify intermediates (e.g., radical species in photoredox reactions) .
-
Solvent Effects : Polar aprotic solvents (e.g., THF) enhance coupling efficiency compared to non-polar alternatives .
-
Yield Improvement : Use of Hantzsch ester (1.5 equiv) as a reductant increases conversion rates by stabilizing reactive intermediates .
- Data Table :
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Catalyst Loading | <0.01 equiv reduces yield; >0.02 equiv increases impurities | 0.01–0.015 equiv |
| Reaction Time | <10 mins: incomplete; >30 mins: decomposition | 15–20 mins |
Q. How can researchers analyze the biological interactions of this compound?
- Methodological Answer :
-
Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and measure IC₅₀ values .
-
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., anti-inflammatory COX-2) based on the compound’s ester and chloropyridine moieties .
-
Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
- Data Table :
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| CYP3A4 Inhibition | Liver microsomes | IC₅₀ = 12 µM | |
| Molecular Docking | COX-2 | ΔG = -8.2 kcal/mol |
Methodological Notes
- Synthesis : Prioritize photoredox methods for scalability and reduced byproduct formation .
- Characterization : Combine NMR and LCMS for unambiguous structural confirmation .
- Biological Studies : Include positive controls (e.g., indomethacin for COX-2 assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
